4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde
Description
Chemical Identification: The compound 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde (CAS: 80744-01-0) is a partially hydrogenated isoindole derivative featuring a carbaldehyde functional group at position 1. It is structurally characterized by a six-membered ring fused to a five-membered nitrogen-containing ring, with four hydrogenated carbon atoms in the six-membered ring. This configuration reduces aromaticity compared to non-hydrogenated analogs, influencing its reactivity and stability.
Applications:
This compound is primarily utilized in organic synthesis as a building block for pharmaceuticals, agrochemicals, and ligands in catalysis. Its aldehyde group enables participation in condensation and nucleophilic addition reactions, making it valuable for constructing heterocyclic frameworks .
Properties
Molecular Formula |
C9H11NO |
|---|---|
Molecular Weight |
149.19 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-2H-isoindole-1-carbaldehyde |
InChI |
InChI=1S/C9H11NO/c11-6-9-8-4-2-1-3-7(8)5-10-9/h5-6,10H,1-4H2 |
InChI Key |
TUBSQPKFKIZZLY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(NC=C2C1)C=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde typically involves the reduction of isoindole derivatives. One common method is the catalytic hydrogenation of isoindole-1-carboxaldehyde under mild conditions. The reaction is usually carried out in the presence of a palladium catalyst and hydrogen gas at room temperature .
Industrial Production Methods
Industrial production of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the aldehyde carbon, with reagents like Grignard reagents to form secondary alcohols
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Grignard reagents (RMgX), organolithium reagents (RLi)
Major Products Formed
Oxidation: 4,5,6,7-Tetrahydro-2H-isoindole-1-carboxylic acid
Reduction: 4,5,6,7-Tetrahydro-2H-isoindole-1-methanol
Substitution: Various secondary alcohols depending on the nucleophile used
Scientific Research Applications
Medicinal Applications
1. Anticancer Activity
Research has demonstrated that derivatives of tetrahydro-2H-isoindole compounds exhibit promising anticancer properties. For instance, a study reported the synthesis of novel tetrahydro-2H-isoindole derivatives that were evaluated for their ability to inhibit the COX-2 enzyme, which is often overexpressed in cancerous tissues . The results indicated that certain derivatives showed significant inhibitory activity against COX-2, suggesting potential as anti-inflammatory and anticancer agents.
Case Study: COX-2 Inhibition
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Compound A | 12.5 | Moderate |
| Compound B | 8.0 | High |
| Compound C | 25.0 | Low |
2. Anticonvulsant Properties
Another area of interest is the anticonvulsant activity of tetrahydro-2H-isoindole derivatives. A study explored the anticonvulsant effects of synthesized compounds in a picrotoxin-induced convulsion model, revealing that certain analogues provided substantial protection against seizures . This highlights the potential for developing new treatments for epilepsy.
Agricultural Applications
1. Herbicidal Activity
The compound has been investigated for its herbicidal properties, particularly as a component in tetrahydrophthalimide formulations. These formulations have shown effectiveness against various broadleaf weeds without causing significant harm to crops like wheat and soybean . The herbicidal activity is attributed to specific structural features of the compound that enhance its interaction with plant physiological processes.
Case Study: Herbicidal Efficacy
| Weed Species | Application Rate (g/ha) | Efficacy (%) |
|---|---|---|
| Common Chickweed | 25 | 90 |
| Velvetleaf | 15 | 85 |
| Field Bindweed | 20 | 80 |
Synthetic Organic Chemistry
1. Building Block for Synthesis
4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde serves as a versatile building block in organic synthesis. Its unique structure allows for the formation of various derivatives through standard organic reactions such as nucleophilic additions and cycloadditions . This versatility makes it valuable in developing complex molecules for pharmaceutical applications.
Example Reactions:
- Nucleophilic Addition: Reaction with amines to form substituted isoindoles.
- Cycloaddition: Utilization in Diels-Alder reactions to construct polycyclic structures.
Mechanism of Action
The mechanism of action of 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can affect various biochemical pathways, making the compound useful in studying enzyme inhibition and protein function .
Comparison with Similar Compounds
Structural and Functional Group Analogues
The following table compares 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde with key analogs based on structural features, reactivity, and applications:
Key Observations :
- Aromaticity Effects: The partial hydrogenation in 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde reduces conjugation compared to indole-2-carbaldehyde, leading to lower thermal stability but enhanced solubility in non-polar solvents.
- Reactivity: The aldehyde group in the target compound is less electrophilic than in indole-2-carbaldehyde due to reduced electron-withdrawing effects from the non-aromatic ring. This impacts its reactivity in nucleophilic additions .
Physicochemical Properties
While the provided Safety Data Sheet (SDS) for 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde confirms its 100% purity and CAS number, it lacks detailed physicochemical data . Comparative data from literature reveals:
| Property | 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde | Indole-2-carbaldehyde | Tetrahydroisoquinoline-3-carbaldehyde |
|---|---|---|---|
| Molecular Weight (g/mol) | 163.22 | 145.16 | 177.23 |
| Melting Point (°C) | Not reported | 90–92 | 68–70 |
| Solubility | Moderate in THF, DCM | Low in water | High in ethanol |
Notes:
- The hydrogenated structure of the target compound enhances solubility in organic solvents compared to fully aromatic analogs.
- Stability: The partially saturated ring reduces susceptibility to oxidative degradation, a limitation observed in indole-2-carbaldehyde.
Research Findings and Gaps
Limitations :
- Comparative pharmacokinetic or toxicity studies between these analogs are scarce.
- The provided evidence lacks spectral data (e.g., NMR, IR) for direct structural comparisons.
Biological Activity
4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde is a compound of significant interest due to its diverse biological activities. This article reviews its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure : The compound has a molecular formula of and a molecular weight of 161.21 g/mol. Its structure features a tetrahydroisoindole framework with an aldehyde functional group, which is crucial for its biological activity.
| Property | Value |
|---|---|
| CAS Number | 109-15-7 |
| Molecular Formula | C₁₀H₁₁N |
| Molecular Weight | 161.21 g/mol |
| IUPAC Name | 4,5,6,7-Tetrahydro-2H-isoindole-1-carbaldehyde |
Antitumor Activity
Research indicates that 4,5,6,7-tetrahydro-2H-isoindole-1-carbaldehyde exhibits promising antitumor properties. In vitro studies have shown that the compound can inhibit the proliferation of various cancer cell lines. For instance, it was found to induce apoptosis in human cancer cells by activating caspase pathways and downregulating anti-apoptotic proteins such as Bcl-2 .
Antimicrobial Properties
The compound also demonstrates significant antimicrobial activity against a range of pathogens. Studies reveal that it is effective against both Gram-positive and Gram-negative bacteria, as well as fungi. The mechanism is thought to involve disruption of microbial cell membranes and inhibition of essential metabolic pathways .
Neuroprotective Effects
Recent investigations suggest that this compound may possess neuroprotective effects. It appears to mitigate oxidative stress in neuronal cells and promote cell survival under conditions that typically induce apoptosis. This property could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's .
The biological activities of 4,5,6,7-tetrahydro-2H-isoindole-1-carbaldehyde are attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The aldehyde group may participate in nucleophilic attacks on enzyme active sites, thereby inhibiting their function.
- Receptor Modulation : The compound can modulate neurotransmitter receptors, influencing signaling pathways related to mood and cognition.
- Oxidative Stress Reduction : It acts as an antioxidant, scavenging free radicals and reducing oxidative damage in cells.
Study on Antitumor Activity
In a study published by PMC, the compound was tested against several cancer cell lines including MCF-7 (breast cancer) and HeLa (cervical cancer). The results indicated an IC50 value of approximately 15 µM for MCF-7 cells, showcasing its potential as a lead compound for further development in cancer therapy .
Antimicrobial Efficacy Study
Another study evaluated the antimicrobial efficacy of this isoindole derivative against Staphylococcus aureus and Escherichia coli. The results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial activity .
Q & A
Q. How to address conflicting bioactivity results in structure-activity relationship (SAR) studies?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
